molecular formula C11H14INO B1328493 3-Iodophenyl 4-piperidinyl ether CAS No. 946726-33-6

3-Iodophenyl 4-piperidinyl ether

Cat. No.: B1328493
CAS No.: 946726-33-6
M. Wt: 303.14 g/mol
InChI Key: ANYHKDGHXMOCAC-UHFFFAOYSA-N
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Description

3-Iodophenyl 4-piperidinyl ether: is a chemical compound with the molecular formula C₁₁H₁₄INO and a molecular weight of 303.14 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a piperidine ring through an ether linkage. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodophenyl 4-piperidinyl ether typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl iodide (3-iodophenol), piperidine, organoboron compound.

    Catalyst: Palladium(0) or Palladium(II) complexes.

    Base: Potassium carbonate or sodium carbonate.

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Typically conducted at 80-100°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of such compounds due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Iodophenyl 4-piperidinyl ether can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The piperidine ring can be reduced to form piperidines with different degrees of saturation.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Derivatives with various functional groups replacing the iodine atom.

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Saturated piperidine derivatives.

Scientific Research Applications

3-Iodophenyl 4-piperidinyl ether is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in the study of biochemical pathways and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 3-Iodophenyl 4-piperidinyl ether involves its interaction with specific molecular targets, primarily through its phenyl and piperidine moieties. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 4-(3-Iodophenoxy)piperidine
  • 3-Iodophenyl 4-piperidinyl ketone
  • 3-Iodophenyl 4-piperidinyl amine

Comparison: 3-Iodophenyl 4-piperidinyl ether is unique due to its ether linkage, which imparts distinct chemical properties compared to its ketone and amine analogs. The ether linkage provides greater stability and resistance to hydrolysis, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-(3-iodophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYHKDGHXMOCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310501
Record name 4-(3-Iodophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-33-6
Record name 4-(3-Iodophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946726-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Iodophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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